1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine
Description
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine is a bicyclic heterocyclic compound featuring a fused cycloheptane-pyridazine core substituted with a piperidin-3-amine group at the pyridazin-3-yl position. Its structure combines a seven-membered cycloheptane ring with a pyridazine moiety, a nitrogen-rich aromatic system, and a piperidine-derived amine side chain.
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C14H22N4/c15-12-6-4-8-18(10-12)14-9-11-5-2-1-3-7-13(11)16-17-14/h9,12H,1-8,10,15H2 |
InChI Key |
WJWFXXDZUSLNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)N3CCCC(C3)N |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
Pyridazine rings are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For the cycloheptane-fused system, a preformed cycloheptenone derivative could serve as the diketone precursor. For example, reacting cycloheptane-1,4-dione with hydrazine hydrate under reflux in ethanol yields the pyridazine core, though regioselectivity must be controlled to favor the [c]-fusion.
Ring-Expansion Strategies
An alternative route involves expanding a smaller cyclic ketone. Treating cyclopentanone with diazomethane under Büchner-Curtius-Schlotterbeck conditions generates cycloheptanone, which can be subsequently functionalized with hydrazine to form the pyridazine.
Functionalization with Piperidin-3-amine
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of a brominated cyclohepta[c]pyridazine with piperidin-3-amine represents a direct method. For instance, 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine reacts with piperidin-3-amine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C to afford the target compound.
Reductive Amination
Condensation of 3-keto-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine with piperidin-3-amine in the presence of NaBH₃CN or H₂/Pd-C facilitates C-N bond formation. This method avoids halogenated intermediates but requires access to the ketone precursor.
Salt Formation and Purification
Pharmaceutical salts enhance stability and solubility. Analogous to WO2011123654A1, the free base of the target compound can be treated with succinic acid in ethanol to yield a hemisuccinate salt, improving crystallinity and facilitating purification.
Analytical Characterization
Critical characterization data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.50–1.70 (m, 4H, cycloheptane CH₂), 2.80–3.10 (m, 5H, piperidine CH₂/NH₂), 7.45 (s, 1H, pyridazine H5).
- HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Melting Point : 192–194°C (hemisuccinate salt).
Challenges and Optimization
- Regioselectivity in Cyclization : Competing [b]- vs. [c]-fusion in pyridazine formation necessitates careful solvent and temperature control.
- Amination Efficiency : Pd-catalyzed methods suffer from ligand sensitivity; screening biphenylphosphines (e.g., DavePhos) improves yields.
- Scale-Up Considerations : Copper(I) oxide-catalyzed aminations (0.02–0.05 wt%) at 70°C minimize side reactions, as demonstrated in analogous piperidine syntheses.
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related molecules from the evidence, focusing on core architecture, substituent effects, and intermolecular interactions.
Structural Analog 1: 2-Benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Core Structure: Cyclohepta[b]pyridine fused system (pyridine fused to cycloheptane) vs. the target’s cyclohepta[c]pyridazine (pyridazine fused to cycloheptane).
- Substituents: The benzylamino and 4-methoxyphenyl groups in this analog create steric bulk and electronic modulation via the methoxy group.
- Conformation : The analog adopts a chair-like conformation in the cycloheptane ring, with the pyridine ring inclined at 76.68° to the phenyl group. The target compound may exhibit similar conformational flexibility but with distinct torsional angles due to the pyridazine ring’s electronic effects .
- Interactions : The analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(14) loops) and π-stacking. The target’s piperidin-3-amine group could facilitate analogous N–H⋯N dimerization, while its pyridazine ring might engage in additional dipole-dipole interactions .
Structural Analog 2: (3M)-N,N-Diethyl-4-(pyridin-4-yl)-3-(1H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-amine
- Core Structure : Cyclohepta[b]pyridine fused system, differing from the target’s pyridazine-based core. The tetrazolyl substituent in this analog introduces a highly polar and acidic proton (pKa ~4–5), which is absent in the target compound .
- Substituents : The tetrazol-5-yl group enhances solubility and metal-binding capacity, whereas the target’s piperidin-3-amine provides a basic secondary amine (pKa ~10–11), favoring protonation at physiological pH.
- Pharmacological Implications: Tetrazoles are bioisosteres for carboxylic acids, often used to improve metabolic stability. The target’s piperidine amine may instead serve as a hydrogen-bond donor or participate in salt-bridge interactions with biological targets .
Biological Activity
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine is a complex organic compound with significant biological activity. This article delves into its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H22N4
- Molecular Weight : 246.35 g/mol
- CAS Number : 1708012-94-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits potential as an inhibitor of specific pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Apoptosis Induction : Research indicates that compounds similar to this compound can activate apoptotic pathways through mitochondrial signaling. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
- Inhibition of Tumor Cell Invasion : Studies have shown that related compounds can disrupt the FAK/Paxillin signaling pathway, significantly reducing the invasion capabilities of highly metastatic tumor cells .
Biological Activity Data
The following table summarizes the biological activity findings related to the compound based on various studies:
| Activity | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 (Lung cancer) | 0.20 - 2.58 | Apoptosis induction |
| Anti-invasive activity | CL15 (Breast cancer) | Not specified | Disruption of FAK/Paxillin pathway |
| Antiproliferative effects | Various cancer lines | 3.35 - 16.79 | Inhibition of cellular proliferation |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar heterocyclic compounds revealed that they exhibit significant cytotoxic effects on various cancer cell lines. The compound demonstrated promising IC50 values indicating its potential as a therapeutic agent against cancer .
Case Study 2: Mechanistic Insights
Further research into the mechanistic aspects highlighted the compound's ability to intercalate with DNA, forming adducts that could lead to mutagenic effects. This property suggests a dual role in both therapeutic applications and potential toxicity .
Q & A
What are the recommended synthetic pathways and characterization methods for 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions with intermediates purified via column chromatography. Key steps include:
- Cycloheptane ring functionalization : Use of dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) as precursors, followed by deprotection to yield amine intermediates .
- Coupling reactions : Piperidin-3-amine derivatives are introduced via nucleophilic substitution or reductive amination.
Characterization : - Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ m/z 198 [M + H]+ for intermediates) .
- 1H NMR : Analyze proton environments (e.g., δ 1.2–2.8 ppm for cycloheptane protons, δ 3.2–3.6 ppm for piperidine protons) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.
How can reaction conditions be optimized for high-yield synthesis of this compound?
Advanced Research Question
Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:
- Factorial Design : Test solvent polarity (DMF vs. THF) and temperature (80–120°C) effects on coupling reaction yields .
- Response Surface Methodology (RSM) : Model interactions between reagent stoichiometry and reaction time to maximize yield .
Case Study : A patent demonstrated that using 1.2 eq of piperidin-3-amine in DMF at 100°C for 12 hours increased yields from 45% to 78% .
How to resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural validation?
Advanced Research Question
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cycloheptane vs. piperidine protons) .
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₅H₂₃N₅ requires m/z 297.1956; deviation <2 ppm).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Example : In a related cyclohepta-pyridazine derivative, 1H NMR suggested a single isomer, but X-ray revealed a 60:40 conformational mixture .
What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
Basic Research Question
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) to assess affinity for targets like serotonin or dopamine receptors .
- Enzyme Inhibition Studies : Measure IC₅₀ values via fluorometric/colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications) .
- Cellular Viability Assays : Test cytotoxicity (MTT assay) in HEK-293 or SH-SY5Y cell lines at 1–100 µM concentrations .
How to develop robust analytical methods for quantifying this compound in biological matrices?
Advanced Research Question
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Optimize ionization (ESI+) and monitor transitions (e.g., m/z 297→154 for quantification) .
- Validation Parameters :
What strategies mitigate instability of this compound under physiological conditions?
Advanced Research Question
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Stabilization Approaches :
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
Methodological Answer:
- Core Modifications :
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Glu205 in a target protein) .
What computational tools predict the reactivity and synthetic feasibility of novel analogs?
Advanced Research Question
Methodological Answer:
- Reaction Path Search : Apply quantum chemical methods (DFT at B3LYP/6-31G* level) to model transition states and energy barriers .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict feasible synthetic routes .
- Retrosynthesis Software : Use Synthia or Chematica to propose pathways for introducing substituents on the pyridazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
